2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenyl group. The reaction conditions often include the use of organic solvents like ethanol or dichloromethane, and catalysts such as glacial acetic acid . The final step involves the formation of the acetamide moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the use of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways . The exact mechanism can vary depending on the biological context and the specific application .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazole ring structure and exhibits comparable biological activities.
Indole derivatives: These compounds also feature aromatic rings and have diverse biological applications.
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-27-19-9-4-15(12-20(19)28-2)13-21(26)22-14-18(25)16-5-7-17(8-6-16)24-11-3-10-23-24/h3-12,18,25H,13-14H2,1-2H3,(H,22,26) |
InChI Key |
RCWFHKDCSVFLHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)OC |
Origin of Product |
United States |
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